N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine
Description
N-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine is a cyclopropane-substituted amine featuring a 1-methylpyrazole moiety. Pyrazole derivatives are widely studied for their roles in medicinal chemistry and catalysis due to their hydrogen-bonding capabilities and steric effects . The cyclopropane group introduces ring strain, which may enhance reactivity or influence molecular conformation compared to linear alkyl chains .
Properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-5-4-8(10-11)6-9-7-2-3-7/h4-5,7,9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTPULQCKIVOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and molecular data for N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine and its analogs:
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects: Ethyl and propyl analogs exhibit higher molecular weights and altered steric profiles compared to the methyl-substituted target compound.
- Cyclopropane vs. Linear Chains : The cyclopropane group in the target compound introduces rigidity and strain, which may affect binding affinity in catalytic or biological systems compared to flexible alkyl chains .
Biological Activity
N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine, with the CAS number 41832-28-4, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₉H₁₃N₃
- Molecular Weight: 151.21 g/mol
- CAS Number: 41832-28-4
The compound features a cyclopropanamine moiety linked to a pyrazole ring, which contributes to its unique biological properties.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Tubulin Polymerization: Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism can lead to apoptosis in cancer cells .
- Cell Cycle Arrest: Studies have shown that related compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
- Induction of Apoptosis: The compound may promote apoptosis in a dose-dependent manner, a critical feature for potential anticancer therapies .
Antiproliferative Effects
A series of studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | HeLa | 0.52 | Tubulin inhibition |
| 7d | MCF-7 | 0.34 | Cell cycle arrest |
| 7d | HT-29 | 0.86 | Apoptosis induction |
Note: Compound 7d, while not identical to this compound, shares structural similarities and provides insight into possible biological activities .
Safety and Toxicity
While specific toxicity data for this compound is sparse, related compounds have shown irritant properties under certain conditions . Safety assessments are crucial for determining the viability of this compound for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
